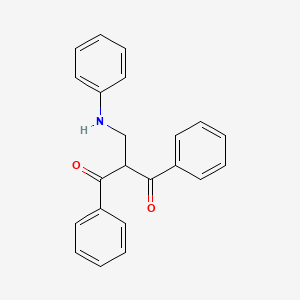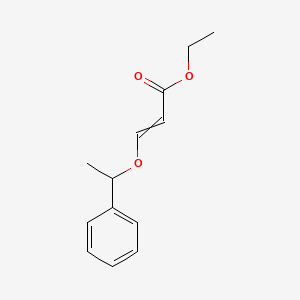
Ethyl 3-(1-phenylethoxy)prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-(1-phenylethoxy)prop-2-enoate is an organic compound with the molecular formula C13H16O3. It is an ester derivative of propenoic acid and contains a phenylethoxy group. This compound is known for its applications in various fields, including organic synthesis and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ethyl 3-(1-phenylethoxy)prop-2-enoate can be synthesized through the alkylation of enolate ions. The process involves the reaction of ethyl acetoacetate with an alkyl halide under basic conditions to form the desired ester . Another method involves the condensation of ethyl 3-(dimethylamino)-2-(phenylcarbonyl)prop-2-enoate with different aromatic and aliphatic hydrazines .
Industrial Production Methods: Industrial production of this compound typically involves the esterification of acrylic acid with ethanol in the presence of an acid catalyst. This method is efficient and scalable, making it suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 3-(1-phenylethoxy)prop-2-enoate undergoes various chemical reactions, including nucleophilic addition, substitution, and oxidation. It reacts with 1,2-binucleophiles such as hydrazine, phenylhydrazine, and hydroxylamine to form pyrazole and isoxazole derivatives .
Common Reagents and Conditions:
Nucleophilic Addition: Reagents like hydrazine and phenylhydrazine in ethanol at room temperature.
Substitution: Alkyl halides under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate.
Major Products: The major products formed from these reactions include pyrazole and isoxazole derivatives, which are valuable intermediates in organic synthesis .
Applications De Recherche Scientifique
Ethyl 3-(1-phenylethoxy)prop-2-enoate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of various organic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development and as a precursor for pharmaceutical intermediates.
Industry: Utilized in the production of polymers, resins, and coatings due to its reactivity and stability
Mécanisme D'action
The mechanism of action of ethyl 3-(1-phenylethoxy)prop-2-enoate involves its interaction with nucleophiles and electrophiles. The phenylethoxy group enhances its reactivity, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .
Comparaison Avec Des Composés Similaires
Ethyl acrylate: An ester of acrylic acid, used in the production of polymers and resins.
2-Ethyl hexyl acrylate: Used in adhesives and coatings.
Uniqueness: Ethyl 3-(1-phenylethoxy)prop-2-enoate is unique due to its phenylethoxy group, which imparts distinct reactivity and stability compared to other acrylate esters. This makes it valuable in specialized applications where specific chemical properties are required.
Propriétés
Numéro CAS |
146176-68-3 |
|---|---|
Formule moléculaire |
C13H16O3 |
Poids moléculaire |
220.26 g/mol |
Nom IUPAC |
ethyl 3-(1-phenylethoxy)prop-2-enoate |
InChI |
InChI=1S/C13H16O3/c1-3-15-13(14)9-10-16-11(2)12-7-5-4-6-8-12/h4-11H,3H2,1-2H3 |
Clé InChI |
CXHHIFFZQWATDB-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C=COC(C)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


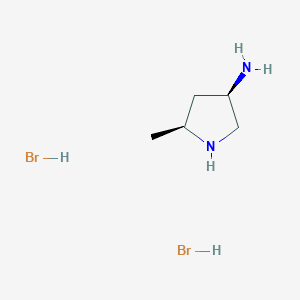



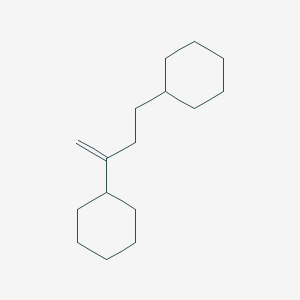
![1,1'-[1,4-Phenylenebis(methyleneoxyethane-2,1-diyloxy)]dibenzene](/img/structure/B12555499.png)
![5-[(2-Bromophenyl)methylidene]-4-sulfanylidene-1,3-thiazolidin-2-one](/img/structure/B12555512.png)

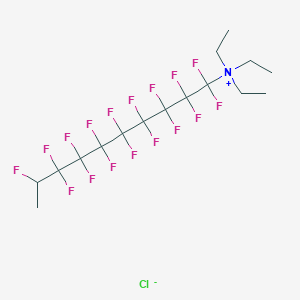
![[(5-Aminopyridin-2-yl)methylideneamino]thiourea](/img/structure/B12555537.png)
![2-Butanone, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methyl-](/img/structure/B12555543.png)

![2'-Deoxy-5-[3-(hexylamino)-3-oxoprop-1-en-1-yl]uridine](/img/structure/B12555572.png)
